7-Fluoro-2-methylquinolin-4-ol
Overview
Description
7-Fluoro-2-methylquinolin-4-ol is a compound related to the quinoline family, which is known for its diverse applications in medicinal chemistry and as a building block in organic synthesis. The compound's structure is characterized by a quinoline core with a fluorine atom at the 7-position and a methyl group at the 2-position. The presence of the hydroxyl group at the 4-position may influence its reactivity and physical properties.
Synthesis Analysis
The synthesis of related quinolinium compounds has been explored in various studies. For instance, 7-dialkylamino-1-methylquinolinium salts, which share a similar quinoline core with 7-Fluoro-2-methylquinolin-4-ol, have been synthesized using 7-fluoro-1-methylquinolinium iodide as a key intermediate. This intermediate exhibits high reactivity towards nitrogen and sulfur nucleophiles, allowing for the creation of a wide variety of compounds with high fluorescence quantum yields due to their rigid molecular architecture . Another study describes the synthesis of 7-fluoroquinazolin-4-one, which, while not the same, is structurally related and provides insight into the potential synthetic routes that could be adapted for the synthesis of 7-Fluoro-2-methylquinolin-4-ol .
Molecular Structure Analysis
The molecular structure of quinoline derivatives can be quite complex, as demonstrated by the crystal structure determination of a related compound, 7-(4-fluorophenyl)-5,6,7,14-tetrahydroquinolino[4,3-b]-benzo[f]quinolin-6-one. This compound's structure was elucidated using X-ray diffraction, revealing a monoclinic space group and specific geometric parameters. The central 1,4-dihydropyridine ring in this molecule adopts a boat conformation, which is stabilized by intermolecular hydrogen bonds . These structural insights are valuable for understanding the potential molecular geometry and interactions of 7-Fluoro-2-methylquinolin-4-ol.
Chemical Reactions Analysis
The reactivity of quinoline derivatives is a subject of interest in the field of organic chemistry. The 7-fluoroquinazoline-2,4-diol, a compound with a similar substitution pattern to 7-Fluoro-2-methylquinolin-4-ol, has been used as an intermediate in the synthesis of small molecule anticancer drugs. The synthetic route involves cyclization, chlorination, and nucleophilic substitution, indicating that the fluoro group at the 7-position is reactive and can participate in various chemical transformations .
Physical and Chemical Properties Analysis
The physical and chemical properties of quinoline derivatives can be influenced by their functional groups and molecular structure. For example, the 7-amino-1-methylquinolinium chromophore, which is structurally related to 7-Fluoro-2-methylquinolin-4-ol, has been used to create highly sensitive water-soluble fluorescent pH sensors. These compounds exhibit high fluorescence quantum yields and enhancements, which are attributed to the low rate of fluorescence and the high excited state reduction potential of the chromophore . Such properties are crucial for the application of these compounds in sensing technologies and may provide a basis for predicting the properties of 7-Fluoro-2-methylquinolin-4-ol.
Scientific Research Applications
1. Antioxidant Activity and Fluorescence Probes
- Application Summary : Quinoline derivatives, including “7-Fluoro-2-methylquinolin-4-ol”, have been studied for their antioxidant activity and potential use as fluorescence probes .
- Methods of Application : The antioxidant activity of these compounds is studied by p-nitroso-N,N-dimethylaniline assay. The rate of the reaction between OH radicals and quinoline derivatives is determined by photometric method .
- Results : Quinoline derivatives exhibit pronounced antioxidant activity, which strongly depends on the structural features of compounds. They also have potential application as fluorescence probes .
2. Therapeutic Potential
- Application Summary : Quinoline derivatives are utilized in various areas of medicine, including antimalarial, antimicrobial, antimycobacterial, antidepressant, anticonvulsant, antiviral, anticancer, antihypertensive, anti-inflammatory, and anti-HIV agents .
- Methods of Application : Chemical modification of quinoline is one of the commonest approaches used in drug discovery .
- Results : Most quinoline derivatives exhibit good antimicrobial activity against various Gram-positive and Gram-negative microbial species. The antimicrobial activity of quinoline derivatives depends on the substitution on the heterocyclic pyridine ring .
Safety And Hazards
While specific safety and hazard information for “7-Fluoro-2-methylquinolin-4-ol” is not available in the search results, it is generally advised to avoid contact with skin and eyes, avoid formation of dust and aerosols, and use personal protective equipment when handling similar chemical compounds .
properties
IUPAC Name |
7-fluoro-2-methyl-1H-quinolin-4-one | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8FNO/c1-6-4-10(13)8-3-2-7(11)5-9(8)12-6/h2-5H,1H3,(H,12,13) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DGZLIRLGDGAYDG-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=O)C2=C(N1)C=C(C=C2)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8FNO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00429515 | |
Record name | 7-Fluoro-2-methylquinolin-4-ol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00429515 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
177.17 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
7-Fluoro-2-methylquinolin-4-ol | |
CAS RN |
18529-03-8 | |
Record name | 7-Fluoro-2-methyl-4-quinolinol | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=18529-03-8 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 7-Fluoro-2-methylquinolin-4-ol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00429515 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 18529-03-8 | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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